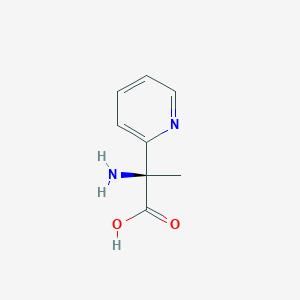
(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid is a chiral amino acid derivative with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method is the Gabriel synthesis, which utilizes phthalimide to synthesize alpha-amino acids from halogens .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its interactions with various proteins and receptors, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Lipoic Acid: An antioxidant with similar structural features but different biological activities.
R-Alpha-Lipoic Acid: The naturally occurring enantiomer of alpha-lipoic acid with distinct pharmacological properties.
Other Alpha-Amino Acids: Compounds like alanine and glycine, which share the alpha-amino acid structure but differ in their side chains and biological functions.
Uniqueness
(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid is unique due to its pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other alpha-amino acids. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-4-2-3-5-10-6/h2-5H,9H2,1H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
YJKWJVAAWIUIFA-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=N1)(C(=O)O)N |
SMILES canónico |
CC(C1=CC=CC=N1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


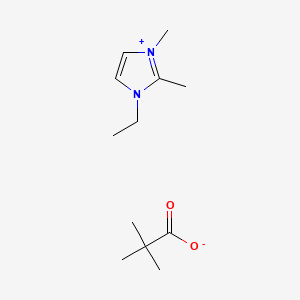
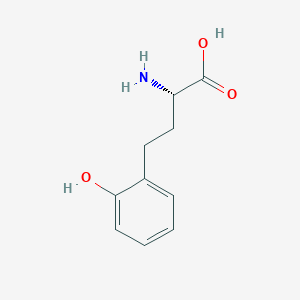

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
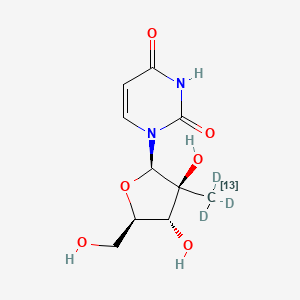
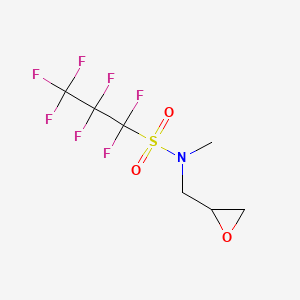
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
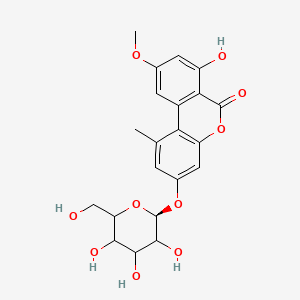
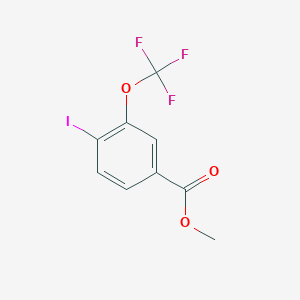
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
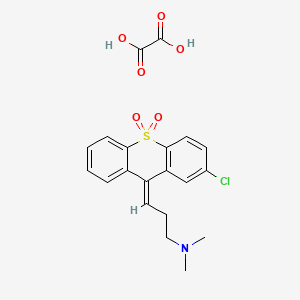
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

